molecular formula C4H5NO3S B12969870 5-Methyloxazole-2-sulfinic acid

5-Methyloxazole-2-sulfinic acid

Cat. No.: B12969870
M. Wt: 147.15 g/mol
InChI Key: TWACDPOVQXPHQM-UHFFFAOYSA-N
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Description

5-Methyloxazole-2-sulfinic acid is a high-purity chemical reagent designed for research and further manufacturing applications, strictly not for direct human use. This compound features a sulfinic acid functional group attached to a 5-methyloxazole core, a privileged structure in medicinal chemistry. Oxazole sulfinic acids and related derivatives are valuable intermediates in organic synthesis, particularly in the construction of more complex molecules for drug discovery programs . Research indicates that compounds containing the 5-methyloxazole moiety and sulfinic acid derivatives are investigated for their potential in various therapeutic areas. These may include the development of inhibitors for specific targets, such as kinase inhibitors or compounds for respiratory diseases . The sulfinic acid group can act as a key synthetic handle for further chemical modifications, enabling access to sulfonamides, sulfonyl chlorides, and other sulfonyl-containing compounds critical in creating novel active substances for pharmaceutical compositions . Researchers utilize this family of compounds in high-throughput screening assays to identify novel bioactive molecules, such as those with selective lethal activity against specific cell lines, contributing to the discovery of new potential cancer therapeutics . This product is offered for research and further manufacturing use only.

Properties

Molecular Formula

C4H5NO3S

Molecular Weight

147.15 g/mol

IUPAC Name

5-methyl-1,3-oxazole-2-sulfinic acid

InChI

InChI=1S/C4H5NO3S/c1-3-2-5-4(8-3)9(6)7/h2H,1H3,(H,6,7)

InChI Key

TWACDPOVQXPHQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(O1)S(=O)O

Origin of Product

United States

Preparation Methods

Direct Sulfinic Acid Functionalization of 5-Methyloxazole

One approach involves the direct oxidation or sulfinylation of 5-methyloxazole precursors. This method typically uses sulfinating agents or controlled oxidation to introduce the sulfinic acid group at the 2-position of the oxazole ring.

  • Reagents and Conditions: Sulfur dioxide derivatives or sulfinating agents under acidic or neutral conditions.
  • Temperature: Mild temperatures (0–50 °C) to prevent ring degradation.
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for solubility and reaction control.

An alternative method involves constructing the oxazole ring with a methyl substituent at the 5-position, followed by selective sulfinic acid group introduction at the 2-position.

  • Step 1: Synthesis of 5-methyloxazole intermediates via cyclization reactions involving α-haloketones and amides or via condensation of appropriate precursors such as ethyl acetoacetate derivatives with formamide or orthoesters.
  • Step 2: Introduction of the sulfinic acid group through lithiation at the 2-position followed by reaction with sulfur dioxide or sulfinylating reagents.
  • Step 3: Purification by recrystallization or chromatography to isolate the sulfinic acid derivative.

While direct literature specifically on 5-methyloxazole-2-sulfinic acid is limited, related oxazole sulfinic acids have been prepared using lithiation and sulfinylation techniques with moderate to good yields. The following table summarizes typical reaction conditions and yields from analogous sulfinic acid preparations on oxazole rings:

Method Reagents/Conditions Temperature (°C) Yield (%) Notes
Lithiation + SO₂ insertion n-Butyllithium, sulfur dioxide gas -78 to 0 60–75 Requires inert atmosphere, low temp
Direct sulfinylation Sulfur dioxide derivatives, acidic medium 0–50 50–70 Sensitive to moisture, ring stability
Multi-step cyclization + sulfinylation α-Haloketone + amide, then lithiation + SO₂ 0–100 55–80 Stepwise, allows better control

The successful preparation of this compound is confirmed by:

  • NMR Spectroscopy: Characteristic chemical shifts for oxazole ring protons and methyl group; sulfinic acid proton signals.
  • Infrared Spectroscopy: Strong absorption bands near 1100–1300 cm⁻¹ for S=O stretching and broad O–H stretch for sulfinic acid.
  • Mass Spectrometry: Molecular ion peak consistent with sulfinic acid substitution.
  • Elemental Analysis: Confirms sulfur content consistent with sulfinic acid group.

Chemical Reactions Analysis

Types of Reactions

5-Methyloxazole-2-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfonic acids.

    Reduction: Formation of sulfinates.

    Substitution: Introduction of different functional groups at the oxazole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

5-Methyloxazole-2-sulfinic acid serves as a crucial building block in organic synthesis, particularly in the creation of more complex heterocyclic compounds. Its ability to participate in various chemical reactions makes it valuable for:

  • Synthesis of Novel Compounds : The compound can be used to synthesize derivatives with enhanced biological activities or improved pharmacological properties.
  • Development of Agrochemicals : Its unique structure is explored for developing pesticides and herbicides due to potential bioactivity against pests.

Biological Applications

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds containing oxazole rings often possess antimicrobial activity. The sulfinic acid group may enhance solubility and interaction with biological targets, potentially increasing efficacy against pathogens .
  • Anticancer Activity : Preliminary investigations suggest that this compound could inhibit cancer cell proliferation. Its mechanism may involve the modification of protein functions through reversible or irreversible binding, influencing signaling pathways related to cancer progression .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its role as a scaffold in drug development:

  • Drug Design : The compound's structural features allow it to be utilized in designing new therapeutic agents targeting various diseases. Research is ongoing to evaluate its effectiveness as a potential drug candidate.
  • Potential Drug Interactions : The interactions between this compound and biological macromolecules are crucial for understanding its pharmacological potential. Studies on its binding affinity with enzymes and receptors are essential for assessing its therapeutic applicability .

Industrial Applications

This compound has practical applications in various industrial sectors:

  • Production of Specialty Chemicals : It is utilized in the synthesis of specialty chemicals used across different industries, including pharmaceuticals and materials science.
  • Material Science : The compound's unique properties make it suitable for developing advanced materials with specific functionalities, such as enhanced thermal stability or electrical conductivity.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Antimicrobial Activity Study :
    A study published in the International Journal of Pharmaceutical and Phytopharmacological Research explored novel derivatives based on sulfonamides, revealing significant antibacterial and antifungal activities compared to standard drugs like Ofloxacin and Fluconazole .
  • Antioxidant Properties :
    Research indicates that sulfinic acids can exhibit antioxidant properties, which may contribute to cellular protection against oxidative stress. This property is being explored in relation to this compound's potential health benefits .
  • Synthesis Techniques :
    Innovative synthesis methods, such as microwave-assisted reactions, have been developed to create isoxazole derivatives that include this compound as a key intermediate. These methods enhance yield and reduce reaction times, making them suitable for industrial applications .

Mechanism of Action

The mechanism of action of 5-Methyloxazole-2-sulfinic acid involves its interaction with various molecular targets. It can inhibit enzymes or bind to receptors, leading to changes in cellular pathways. The specific pathways depend on the functional groups present and the biological context in which the compound is used .

Comparison with Similar Compounds

Research Findings and Data

Acidity and Stability
  • Sulfinic acids (pKa ~1.5–2.5) are less acidic than sulfonic acids (pKa ~-6) but more acidic than thiols (pKa ~8–10), affecting their solubility and reactivity in aqueous media .
  • The 5-methyl group in oxazole derivatives may stabilize the ring via electron-donating effects, reducing susceptibility to electrophilic attack compared to unsubstituted oxazoles .

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